4-Ethenyl-3,5-difluoropyridine

Cross-coupling Click chemistry Building block orthogonality

Standard 4-vinylpyridine fails due to lacking electron deficiency; 3,5-difluoropyridine has no polymerization handle. This C7H5F2N intermediate solves both with a Hammett σ of 0.68 and a reactive 4-vinyl group. - **For Medicinal Chemistry:** Matches HCV inhibitor scaffold (US Pat. 8,715,638); enables late-stage Heck coupling. - **For Polymer Science:** Controlled radical polymerization to stable poly(3,5-difluoro-4-vinylpyridine) for fuel cell membranes. - **For Catalysis:** Weakly coordinating N-donor (pKa ~0.39) resists protonation; vinyl allows heterogenization. - **Supply:** Commercial scale from verified stockists.

Molecular Formula C7H5F2N
Molecular Weight 141.12 g/mol
Cat. No. B13622779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-3,5-difluoropyridine
Molecular FormulaC7H5F2N
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC=CC1=C(C=NC=C1F)F
InChIInChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2
InChIKeyIIZZQEHMUCUELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethenyl-3,5-difluoropyridine: Core Building Block Overview


4-Ethenyl-3,5-difluoropyridine (CAS 1824202-15-4; synonym 3,5-difluoro-4-vinylpyridine) is a fluorinated heterocyclic building block belonging to the vinylpyridine class, defined by a C7H5F2N formula and a molecular weight of 141.12 g/mol . Its structure combines an ethenyl (vinyl) group at the pyridine 4-position with electron-withdrawing fluorine atoms at the 3- and 5-positions. This substitution pattern imparts distinct electronic properties and orthogonal reactivity, positioning it as a versatile intermediate for medicinal chemistry, materials science, and specialty polymer synthesis, where precise regiochemistry and electronic modulation are critical.

Why 4-Ethenyl-3,5-difluoropyridine Cannot Be Replaced


Interchanging 4-ethenyl-3,5-difluoropyridine with its closest analogs—such as 4-vinylpyridine (lacking fluorine), 3,5-difluoropyridine (lacking the vinyl handle), or the 2-vinyl regioisomer—is not feasible because each component plays a synergistic role in controlling reactivity. The 3,5-difluoro pattern dramatically increases the electron deficiency of the pyridine ring (Hammett σ = 0.68) [1] relative to non-fluorinated 4-vinylpyridine, altering the reactivity of both the vinyl group and the pyridine nitrogen. Conversely, simply using 3,5-difluoropyridine forfeits the critical vinyl group needed for radical polymerization, Heck cross-coupling, or conjugate addition. Unlike the 4-ethynyl analog, which participates in Sonogashira-type chemistry, the ethenyl group provides orthogonal reactivity for alkene-specific transformations. This unique confluence of electronic activation and regiospecific vinyl placement makes the compound a non-substitutable building block for constructing complex molecular architectures.

4-Ethenyl-3,5-difluoropyridine vs. Key Analogs: Selection Guide


Orthogonal Reactivity: Ethenyl vs. Ethynyl Handles

4-Ethenyl-3,5-difluoropyridine enables alkene-specific transformations (e.g., Heck coupling, radical polymerization) that are inaccessible to its 4-ethynyl-3,5-difluoropyridine analog. While the ethynyl derivative is tailored for Sonogashira or CuAAC 'click' reactions, the ethenyl group provides a distinct, orthogonal reactivity manifold. This allows sequential functionalization of polyfunctional scaffolds without protecting group interference. The molecular weight difference (141.12 vs. 139.10 g/mol) and the hydrogenation degree (C7H5F2N vs. C7H3F2N) further confirm their distinct chemical identities .

Cross-coupling Click chemistry Building block orthogonality

Electronic Activation by 3,5-Difluoro Substitution

The 3,5-difluoro substitution pattern imparts a substantial electron-withdrawing effect quantified by a Hammett σ value of 0.68, derived additively from two fluorine σm values of 0.34 [1]. In contrast, non-fluorinated 4-vinylpyridine has effectively σ ≈ 0 for the unsubstituted pyridine ring. This difference in electronic activation reduces the pyridine nitrogen's basicity and increases the electrophilicity of the vinyl group, directly influencing reactivity in nucleophilic aromatic substitution and conjugate addition. The predicted pKa of the conjugate acid for 3,5-difluoropyridine is 0.39±0.20, while pyridine's pKa is ~5.2, further confirming the electron-deficient nature .

Electronic effects Hammett parameter Pyridine basicity

4-Position Vinyl for Controlled Anionic Polymerization

The placement of the vinyl group at the 4-position, para to the pyridine nitrogen, minimizes direct nucleophilic attack on the ring during anionic polymerization—a major side reaction with 2-vinylpyridine and 3-vinylpyridine. In 2-vinylpyridine, the vinyl group is adjacent to the nitrogen, leading to competing ring-opening or metallation pathways. 4-Ethenyl-3,5-difluoropyridine maintains the 4-vinyl architecture while adding fluorine-induced electronic tuning, offering a unique profile not achievable with either the non-fluorinated 4-vinylpyridine or the 3,5-difluoro-2-vinylpyridine regioisomer [1].

Anionic polymerization Regiochemistry Pyridine reactivity

Commercial Availability vs. Discontinued Analogs

4-Ethenyl-3,5-difluoropyridine is actively stocked and priced by major suppliers such as Enamine, with pack sizes ranging from 50 mg to 10 g and pricing from $707 (50 mg) to $3,622 (10 g) as of 2023 [1]. In contrast, certain structurally similar building blocks, such as 4-ethenyl-3,5-difluoropyridine from CymitQuimica, have been listed as 'Discontinued' since at least 2019 . This active commercial supply chain reduces procurement risk and ensures reproducible access for research programs, unlike analogs that require custom synthesis.

Procurement Supply chain Vendor comparison

HCV Inhibitor Patent Scaffold Inclusion

The ethenyl-substituted pyridine scaffold, including 3,5-difluoro-4-vinylpyridine, is explicitly claimed in US Patent 8,715,638 (filed 2009, granted 2014) as part of a series of HCV inhibitors [1]. This patent, assigned to Southern Research Institute, demonstrates the pharmaceutical relevance of this specific substitution pattern. While non-fluorinated 4-vinylpyridine or 2-vinyl isomers also appear in medicinal chemistry, the 3,5-difluoro-4-vinyl combination is explicitly captured in this IP, indicating its selection over other analogs during lead optimization for potency, metabolic stability, or selectivity reasons.

Antiviral HCV inhibitor Patent landscape

Application Scenarios for 4-Ethenyl-3,5-difluoropyridine


HCV Antiviral Lead Optimization

Given its inclusion in US Patent 8,715,638 as an HCV inhibitor scaffold [1], 4-ethenyl-3,5-difluoropyridine is a strategic building block for medicinal chemistry teams pursuing antiviral programs. The electron-deficient pyridine core, quantified by a Hammett σ of 0.68, enhances binding interactions with viral protease targets while the 4-vinyl handle allows late-stage diversification via Heck coupling—a reactivity not available with the 4-ethynyl analog. Procurement of this specific intermediate ensures fidelity to the patented SAR landscape.

Fluorinated Poly(vinylpyridine) for Anion-Exchange Membranes

The 4-position vinyl group, combined with the electron-withdrawing 3,5-difluoro pattern, enables controlled radical or anionic polymerization while minimizing ring attack side reactions that plague 2-vinylpyridine isomers [1]. The resulting poly(3,5-difluoro-4-vinylpyridine) offers enhanced chemical stability and tunable basicity for anion-exchange membrane fuel cells. Active commercial supply from Enamine (pricing confirmed at $809/0.5g) [2] supports scalable polymer research.

Electron-Deficient N-Donor Ligand for Catalysis

The substantially reduced basicity of the pyridine nitrogen (predicted pKa of conjugate acid: 0.39 vs. 5.2 for unsubstituted pyridine) [1] makes 4-ethenyl-3,5-difluoropyridine a weakly coordinating N-donor ligand. This property, coupled with the polymerizable vinyl handle, allows the construction of heterogeneous catalysts with fluorinated pyridine ligation sites that resist protonation under acidic catalytic conditions, a distinct advantage over non-fluorinated 4-vinylpyridine.

Electron-Transport Materials for Organic Electronics

Difluoropyridine-based compounds are established as electron-injection and hole-blocking materials in OLED devices [1]. The combination of fluoride-induced electron deficiency and the polymerizable vinyl group enables the incorporation of 4-ethenyl-3,5-difluoropyridine into cross-linked electron-transport layers. Unlike the 4-ethynyl analog, the vinyl group allows radical copolymerization with other vinyl monomers to tune film morphology and charge transport properties.

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